molecular formula C18H19ClO5 B5215669 4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde

4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde

Cat. No. B5215669
M. Wt: 350.8 g/mol
InChI Key: GQHUKJGPADKOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde, commonly known as CDMB, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of benzaldehyde derivatives and has a molecular formula of C18H20ClNO4. CDMB has been found to have various applications in the field of chemistry and biochemistry, particularly in the study of enzyme kinetics and protein-ligand interactions.

Mechanism of Action

CDMB is believed to interact with the active site of AChE through hydrogen bonding and hydrophobic interactions. This interaction leads to the inhibition of AChE activity, which results in an increase in acetylcholine levels in the synaptic cleft. CDMB has also been found to be a potent inhibitor of butyrylcholinesterase (BuChE), another enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
CDMB has been found to have various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function. CDMB has also been found to have antioxidant properties, which can protect cells from oxidative damage. In addition, CDMB has been found to have anti-inflammatory properties, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CDMB in lab experiments is its high potency as an AChE inhibitor. This makes it a useful tool for studying the role of AChE in various physiological processes. However, one limitation of using CDMB is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several potential future directions for research involving CDMB. One area of interest is the development of CDMB-based fluorescent probes for the detection of ROS in cells. Another potential direction is the use of CDMB as a lead compound for the development of new AChE inhibitors with improved potency and selectivity. Additionally, CDMB could be used as a tool for studying the role of AChE in neurodegenerative diseases such as Alzheimer's disease.

Synthesis Methods

CDMB is synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-(2-chloroethoxy)ethanol, followed by the reaction of the resulting product with sodium hydroxide and 4-chlorophenol. The final product is obtained through purification and recrystallization.

Scientific Research Applications

CDMB has been widely used in scientific research as a probe molecule for studying enzyme kinetics and protein-ligand interactions. It has been found to be particularly useful in the study of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. CDMB has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.

properties

IUPAC Name

4-[2-[2-(4-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO5/c1-21-18-12-14(13-20)2-7-17(18)24-11-9-22-8-10-23-16-5-3-15(19)4-6-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHUKJGPADKOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[2-(4-Chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde

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